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Abstract
Aureobasidin A (AbA) is a cyclic depsipeptide antibiotic produced by the fungus Aureobasidium

pullulans.[1][2][3] It exhibits potent antifungal activity against a broad spectrum of pathogenic

fungi, including various species of Candida and Aspergillus.[4][5] The primary mechanism of

action of Aureobasidin A is the specific inhibition of inositol phosphorylceramide (IPC) synthase,

a crucial enzyme in the fungal sphingolipid biosynthesis pathway. This pathway is essential for

fungal growth and viability but is absent in mammals, making IPC synthase an attractive target

for novel antifungal drug development. This technical guide provides an in-depth overview of

Aureobasidin A, including its mechanism of action, quantitative inhibitory data, detailed

experimental protocols, and visualizations of the relevant biological pathways and experimental

workflows.

Mechanism of Action
Aureobasidin A exerts its fungicidal effect by targeting and inhibiting the enzyme inositol

phosphorylceramide (IPC) synthase. This enzyme catalyzes the transfer of a phosphoinositol

group from phosphatidylinositol (PI) to a ceramide, forming inositol phosphorylceramide (IPC).

This step is a critical juncture in the fungal sphingolipid biosynthesis pathway. The inhibition of

IPC synthase by Aureobasidin A leads to two primary consequences for the fungal cell:
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Depletion of essential complex sphingolipids: IPC and its downstream derivatives are vital

components of the fungal cell membrane, playing crucial roles in cell integrity, signaling, and

stress responses.

Accumulation of cytotoxic ceramides: The blockage of IPC synthesis results in the buildup of

ceramide precursors, which can trigger apoptosis-like cell death pathways.

This dual effect of deprivation of essential lipids and accumulation of toxic precursors

contributes to the potent fungicidal activity of Aureobasidin A. Studies have shown that

mutations in the AUR1 gene, which encodes IPC synthase, can confer resistance to the

antibiotic.

Quantitative Data: Inhibitory Potency
The inhibitory activity of Aureobasidin A has been quantified against various fungal species and

their isolated IPC synthase enzymes. The following tables summarize key quantitative data,

including 50% inhibitory concentrations (IC50) and minimum inhibitory concentrations (MICs).

Table 1: In Vitro Inhibition of Fungal Inositol Phosphorylceramide (IPC) Synthase by

Aureobasidin A

Fungal Species
IPC Synthase Specific
Activity (pmol/min/mg
protein)

Aureobasidin A IC50
(ng/mL)

Candida albicans 50 - 400 2 - 4

Candida glabrata 50 - 400 2 - 4

Candida tropicalis 50 - 400 2 - 4

Candida parapsilosis 50 - 400 2 - 4

Aspergillus fumigatus 1 - 3 3 - 5

Aspergillus flavus 1 - 3 3 - 5

Aspergillus niger 1 - 3 3 - 5

Aspergillus terreus 1 - 3 3 - 5
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Data sourced from multiple studies.

Table 2: Minimum Inhibitory Concentrations (MICs) of Aureobasidin A Against Various Fungi

Fungal Species MIC (µg/mL)

Saccharomyces cerevisiae 0.1 - 0.5

Schizosaccharomyces pombe Susceptible

Candida albicans < 2

Candida glabrata < 2

Candida tropicalis < 2

Candida parapsilosis < 2

Aspergillus niger 0.8

Aspergillus fumigatus > 50

Aspergillus flavus > 50

Note: The resistance of some Aspergillus species, like A. fumigatus, to Aureobasidin A in vivo,

despite the sensitivity of their IPC synthase, is suggested to be due to increased drug efflux.

Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study the

effects of Aureobasidin A.

Determination of Minimum Inhibitory Concentration
(MIC)
This protocol outlines the broth microdilution method for determining the MIC of Aureobasidin A

against yeast species, based on CLSI guidelines.

Materials:

Aureobasidin A
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Solvent (e.g., 100% ethanol or methanol)

Yeast strain of interest

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

Sterile 96-well flat-bottom microtiter plates

Spectrophotometer or plate reader (600 nm)

Incubator (30°C or optimal temperature for the strain)

Procedure:

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Aureobasidin A by

dissolving it in 100% ethanol or methanol.

Inoculum Preparation:

Culture the yeast strain overnight in a suitable broth medium (e.g., YPD).

Dilute the overnight culture in sterile saline to an optical density at 600 nm (OD600) of 0.1.

This corresponds to approximately 1-5 x 10^6 cells/mL.

Further dilute the inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-

2.5 x 10^3 cells/mL in the microtiter plate wells.

Serial Dilution of Aureobasidin A:

In a 96-well plate, perform a two-fold serial dilution of the Aureobasidin A stock solution in

RPMI 1640 medium to achieve a range of desired concentrations (e.g., 0.05 to 10 µg/mL).

Include a drug-free well as a positive control for growth and a cell-free well as a negative

control.

Inoculation: Add the prepared yeast inoculum to each well containing the serially diluted

Aureobasidin A and the control wells.
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Incubation: Incubate the plates at 30°C for 24-48 hours.

MIC Determination: The MIC is defined as the lowest concentration of Aureobasidin A that

causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity compared to

the drug-free control) as determined by visual inspection or by measuring the OD600.

In Vitro IPC Synthase Inhibition Assay
This protocol describes a method to measure the inhibitory effect of Aureobasidin A on IPC

synthase activity in fungal membrane preparations.

Materials:

Fungal cell culture

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, protease inhibitors)

Microsomal membrane fraction

Assay buffer (e.g., 50 mM HEPES pH 7.4, 25 mM KCl, 5 mM MgCl2)

Substrates: Phosphatidylinositol (PI) and N-octanoyl-phytoceramide (ceramide)

Radiolabeled substrate (e.g., [3H]phosphatidylinositol)

Aureobasidin A

Scintillation fluid and counter

Procedure:

Preparation of Microsomal Membranes:

Grow fungal cells to mid-log phase and harvest by centrifugation.

Wash the cells and resuspend in lysis buffer.

Lyse the cells using mechanical disruption (e.g., glass bead homogenization or French

press).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Centrifuge the lysate at low speed to remove cell debris.

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal

membranes.

Resuspend the membrane pellet in assay buffer.

IPC Synthase Assay:

Set up reaction tubes containing the assay buffer, microsomal membranes, and varying

concentrations of Aureobasidin A.

Pre-incubate the mixture for a defined period.

Initiate the reaction by adding the substrates (PI, ceramide, and radiolabeled PI).

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific

time.

Extraction and Quantification of IPC:

Stop the reaction by adding a chloroform/methanol mixture.

Extract the lipids.

Separate the lipids using thin-layer chromatography (TLC).

Identify the IPC spot and quantify the amount of radiolabeled IPC formed using a

scintillation counter.

Data Analysis:

Calculate the percentage of IPC synthase inhibition for each Aureobasidin A concentration

relative to the untreated control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a dose-response curve.
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Caption: Fungal sphingolipid biosynthesis pathway and the inhibitory action of Aureobasidin A.

Experimental Workflow for MIC Determination
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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Aureobasidin

A.
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Conclusion
Aureobasidin A is a powerful tool for studying fungal sphingolipid biosynthesis and serves as a

lead compound for the development of novel antifungal agents. Its specific mode of action,

targeting an enzyme essential for fungal viability but absent in humans, underscores its

therapeutic potential. The quantitative data and experimental protocols provided in this guide

offer a solid foundation for researchers and drug development professionals to further

investigate the properties and applications of this potent inhibitor. The continued study of

Aureobasidin A and its interactions with the fungal cell will undoubtedly contribute to the

advancement of antifungal research and the fight against invasive fungal infections.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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